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Compound of Interest

Compound Name:
3,5-Dimethyl-1-phenyl-1H-

pyrazole

Cat. No.: B031641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 3,5-Dimethyl-1-phenyl-1H-pyrazole, a substituted pyrazole with applications in medicinal

chemistry and materials science. This document details the synthesis and purification of the

compound and presents its characterization by ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass

Spectrometry. Experimental protocols, data interpretation, and key spectral data are presented

to facilitate its identification and use in research and development.

Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole is typically achieved through a

condensation reaction between acetylacetone (2,4-pentanedione) and phenylhydrazine. This

reaction, a variation of the Knorr pyrazole synthesis, proceeds via a hydrazone intermediate

which then undergoes intramolecular cyclization and dehydration to form the stable aromatic

pyrazole ring.
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Figure 1: Synthesis pathway of 3,5-Dimethyl-1-phenyl-1H-pyrazole.

Experimental Protocol: Synthesis
A mixture of acetylacetone (1.0 mmol) and phenylhydrazine (1.0 mmol) is prepared in a round-

bottomed flask containing ethanol (10 mL). A catalytic amount of a suitable catalyst, such as

glacial acetic acid, can be added. The reaction mixture is then stirred at room temperature. The

progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion,

the solvent is removed under reduced pressure, and the crude product is purified by column

chromatography on silica gel to yield 3,5-Dimethyl-1-phenyl-1H-pyrazole as a light brown

liquid.[1]

Spectroscopic Data
The structural confirmation of the synthesized 3,5-Dimethyl-1-phenyl-1H-pyrazole is

performed using various spectroscopic techniques. The key data are summarized in the tables

below.

NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.46-7.33 m 4H Phenyl-H

7.29-7.19 m 1H Phenyl-H

5.90 s 1H Pyrazole-H (C4)

2.25 s 6H 2 x CH₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

148.1 Pyrazole-C (C3/C5)

139.4 Pyrazole-C (C3/C5)

138.4 Phenyl-C (C1')

128.3 Phenyl-C

126.4 Phenyl-C

124.0 Phenyl-C

106.4 Pyrazole-C (C4)

12.9 CH₃

11.8 CH₃

Mass Spectrometry
Table 3: Mass Spectrometry Data

m/z Interpretation

173 [M+H]⁺

172 [M]⁺
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FT-IR Spectroscopy
Table 4: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) Assignment

~3060 Aromatic C-H stretch

~2920 Aliphatic C-H stretch

~1598 C=C aromatic ring stretch

~1500 C=N stretch (pyrazole ring)

~1450 C-H bend (methyl)

~750, ~690
C-H out-of-plane bend (monosubstituted

benzene)

UV-Vis Spectroscopy
Table 5: UV-Vis Spectroscopic Data

Wavelength (λmax) Solvent

~250 nm Ethanol

Experimental Protocols: Spectroscopic
Characterization
The following diagram illustrates the general workflow for the spectroscopic characterization of

the synthesized compound.
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Figure 2: General workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 200 MHz or higher field NMR

spectrometer.

Sample Preparation: Approximately 10-20 mg of the purified liquid sample was dissolved in

0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) was used as an internal standard (δ 0.00).

¹H NMR Parameters:
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Pulse Program: Standard single-pulse sequence (zg30).

Acquisition Time (AQ): Typically 3-4 seconds.

Relaxation Delay (D1): 1-2 seconds.

Number of Scans (NS): 8-16 scans.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2 seconds.

Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,

phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)
Instrumentation: Mass spectra were obtained using a mass spectrometer with an

Electrospray Ionization (ESI) or Electron Ionization (EI) source.

Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 µg/mL and introduced into the ion source

via direct infusion or through a liquid chromatography system.

ESI-MS Parameters:

Ionization Mode: Positive ion mode.

Capillary Voltage: 3-4 kV.

Nebulizer Gas (N₂): Flow rate adjusted to produce a stable spray.
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Drying Gas (N₂): Temperature set to 300-350 °C.

EI-MS Parameters:

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions

were analyzed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: FT-IR spectra were recorded on an FT-IR spectrometer.

Sample Preparation: As a liquid, the sample was analyzed neat. A drop of the liquid was

placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a

thin film.

Data Acquisition:

A background spectrum of the clean salt plates was recorded first.

The sample was then placed on the plates, and the sample spectrum was recorded.

The final spectrum is the result of the sample spectrum ratioed against the background

spectrum.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) were

correlated with the characteristic vibrational frequencies of the functional groups present in

the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Instrumentation: UV-Vis absorption spectra were recorded on a double-beam UV-Vis

spectrophotometer.

Sample Preparation: A stock solution of the compound was prepared in a UV-grade solvent

(e.g., ethanol or methanol). This stock solution was then diluted to a concentration that gives

an absorbance reading between 0.1 and 1.0.

Data Acquisition:

The spectrophotometer was blanked using the pure solvent in a quartz cuvette.

The sample solution was then placed in the cuvette, and the absorbance was measured

over a wavelength range of 200-400 nm.

Data Analysis: The wavelength of maximum absorption (λmax) was determined from the

spectrum.

This guide provides the essential spectroscopic data and methodologies for the

characterization of 3,5-Dimethyl-1-phenyl-1H-pyrazole. The presented information is intended

to support researchers in the positive identification and quality control of this compound for

various scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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